molecular formula C23H29N3O2S B1255330 2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol

2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol

Cat. No. B1255330
M. Wt: 411.6 g/mol
InChI Key: UEFMQICMWILKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol is a member of quinolines.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study explored the synthesis of novel quinoline derivatives, demonstrating the usefulness of certain quinolinones as synthons for otherwise difficult-to-obtain derivatives. This indicates potential applications in developing novel compounds using quinoline structures (Kim, 1981).

Pharmaceutical Research

  • Research on novel piperazinylalkylquinolines with affinities for specific receptors, coupled with potent reuptake inhibitory activity, suggests applications in developing treatments for conditions like depression and anxiety (Serafinowska et al., 2008).
  • A study focused on the synthesis of antiulcer agents from substituted quinolines, indicating their potential use in creating medications for treating ulcers (Hino et al., 1989).

Antimicrobial and Antiviral Applications

  • Research into quinolone derivatives has explored their potential as antimicrobial and antiviral agents, which could be relevant for developing new treatments for infectious diseases (Pandey et al., 2004).

Chemical Process Development

  • A study on the kinetic study of the synthesis of hydroxyquinoline in supercritical ethanol presents applications in optimizing pharmaceutical manufacturing processes (Takebayashi et al., 2016).

Analytical Chemistry

  • The enantioseparation of quinolones using polysaccharide-based stationary phases, as studied in one research, indicates applications in the analytical separation of complex compounds (Natalini et al., 2011).

properties

Molecular Formula

C23H29N3O2S

Molecular Weight

411.6 g/mol

IUPAC Name

2-[4-[(6-ethoxyquinolin-2-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol

InChI

InChI=1S/C23H29N3O2S/c1-2-28-22-5-6-23-19(13-22)3-4-20(24-23)15-25-9-10-26(21(16-25)7-11-27)14-18-8-12-29-17-18/h3-6,8,12-13,17,21,27H,2,7,9-11,14-16H2,1H3

InChI Key

UEFMQICMWILKST-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CCN(C(C3)CCO)CC4=CSC=C4

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CCN(C(C3)CCO)CC4=CSC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol

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